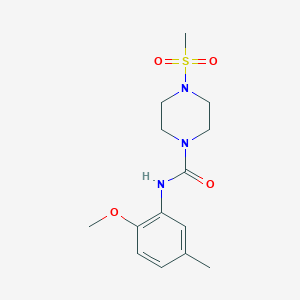
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs called kinase inhibitors, which work by blocking the activity of specific enzymes in cancer cells.
Mecanismo De Acción
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide works by blocking the activity of specific enzymes called kinases, which are involved in the growth and survival of cancer cells. It specifically targets BTK, ITK, and TEC kinases, which are commonly overexpressed in cancer cells. By inhibiting these kinases, N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide prevents the activation of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been shown to have several biochemical and physiological effects on cancer cells. It induces apoptosis in cancer cells, which leads to their death. It also inhibits cell proliferation and migration, which are important processes for the growth and spread of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its specificity for BTK, ITK, and TEC kinases, which are commonly overexpressed in cancer cells. This makes it a promising candidate for the treatment of various types of cancer. However, one of the limitations of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide is its potential toxicity to normal cells, which can lead to adverse effects. It also has limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the development of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. One area of research is the identification of biomarkers that can predict the response of cancer cells to N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. This can help to identify patients who are most likely to benefit from the treatment. Another area of research is the development of more potent and selective inhibitors of BTK, ITK, and TEC kinases, which can improve the efficacy and safety of the treatment. Additionally, the combination of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide with other chemotherapeutic agents is being explored as a potential treatment strategy for cancer.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide involves several steps, including the reaction of 2-methoxy-5-methylphenylamine with methylsulfonyl chloride to form N-(2-methoxy-5-methylphenyl)methanesulfonamide. This intermediate is then reacted with 1-piperazinecarboxylic acid to form N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. It has been shown to inhibit the activity of several kinases, including BTK, ITK, and TEC, which are involved in the growth and survival of cancer cells. N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-4-methylsulfonylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-11-4-5-13(21-2)12(10-11)15-14(18)16-6-8-17(9-7-16)22(3,19)20/h4-5,10H,6-9H2,1-3H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKYCIGSFMJNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)N2CCN(CC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxy-5-methylphenyl)-4-(methylsulfonyl)-1-piperazinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

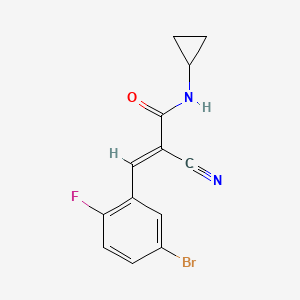
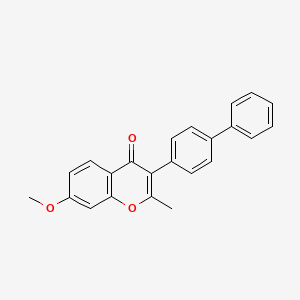
![N-[2-(1H-indol-3-yl)ethyl]-N'-1-naphthylurea](/img/structure/B5783457.png)
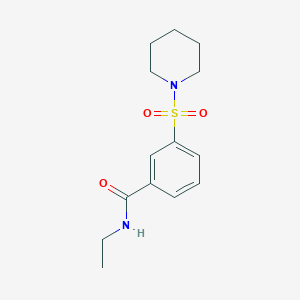

![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
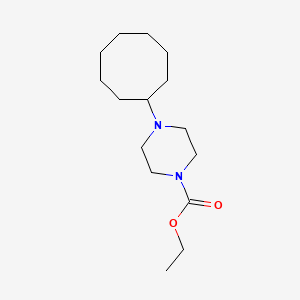
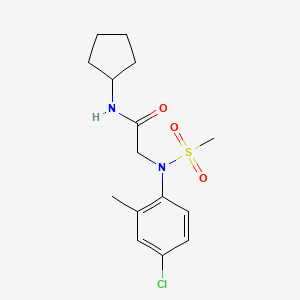
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)

![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N,N-dimethylimidoformamide](/img/structure/B5783519.png)
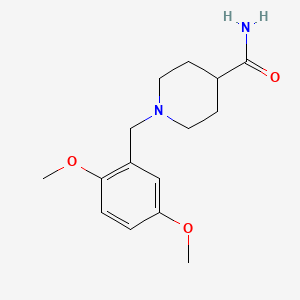
![N-[1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B5783527.png)